4-Acetamidobenzenesulfonic Acid-d6

Description

Fundamental Principles of Isotopic Labeling and its Utility

Isotopic labeling is a technique that leverages the unique physical properties of isotopes to trace the fate of molecules. wikipedia.orgspectroinlets.com Isotopes of an element share the same number of protons but differ in the number of neutrons, resulting in different atomic masses. wikipedia.org While this mass difference is the primary basis for their detection, the chemical reactivity of the labeled molecule remains virtually identical to its unlabeled counterpart. moravek.com

The utility of this technique is vast, spanning numerous scientific disciplines. In chemistry, it is instrumental in elucidating reaction mechanisms by tracking the movement of specific atoms from reactants to products. numberanalytics.com In biochemistry and medicine, stable isotope labeling is crucial for metabolic research, allowing scientists to follow the intricate pathways of nutrients and drugs within living organisms. studysmarter.co.uk

The detection of these labeled compounds is typically achieved through mass spectrometry (MS), which separates ions based on their mass-to-charge ratio, or nuclear magnetic resonance (NMR) spectroscopy, which detects differences in the magnetic properties of atomic nuclei. wikipedia.orgspectroinlets.com

Significance of Deuterated Analogs in Advancing Scientific Understanding

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is a particularly valuable tool in isotopic labeling. symeres.com Replacing hydrogen with deuterium, a process known as deuteration, can have a profound impact on a molecule's metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and breaking it requires more energy. nih.gov This phenomenon, known as the kinetic isotope effect, can significantly slow down the rate of metabolic processes that involve the cleavage of a C-H bond. wikipedia.orgnih.gov

This property of deuterated analogs has significant implications in drug discovery and development. By strategically replacing hydrogen atoms at metabolic "hot spots" with deuterium, researchers can create drugs with improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites. nih.govnih.gov This can potentially lead to more effective and safer therapeutic agents. nih.gov The first deuterated drug to receive FDA approval was deutetrabenazine in 2017. nih.gov

Deuterated compounds also serve as invaluable internal standards in quantitative analytical methods. tocris.com By adding a known amount of a deuterated analog to a sample, scientists can accurately quantify the concentration of the unlabeled compound, correcting for any loss that may occur during sample preparation and analysis. tocris.com

Overview of 4-Acetamidobenzenesulfonic Acid-d6 as a Research Probe

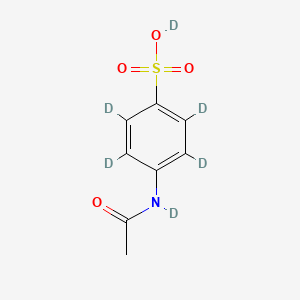

This compound is the deuterated form of 4-Acetamidobenzenesulfonic acid, a metabolite of sulfanilic acid. scbt.compharmaffiliates.com In this labeled compound, six hydrogen atoms have been replaced by deuterium. Specifically, the deuterium atoms are located on the benzene (B151609) ring and the acetyl group.

This deuterated analog serves as a crucial tool for researchers studying the metabolism and disposition of sulfanilic acid and its derivatives. Its primary application is as an internal standard in mass spectrometry-based bioanalysis, enabling the precise quantification of its unlabeled counterpart in various biological matrices. pharmaffiliates.com The distinct mass of the deuterated compound allows it to be easily differentiated from the naturally occurring analyte, ensuring accurate and reliable measurements. spectroinlets.com

The properties of 4-Acetamidobenzenesulfonic Acid and its deuterated form are summarized in the table below.

| Property | 4-Acetamidobenzenesulfonic Acid | This compound |

| Alternate Names | N-Acetylsulfanilic Acid | 4-Acetamidobenzenesulfonic Acid-d4 (Major) |

| CAS Number | 121-62-0 scbt.com | 1020718-75-5 scbt.com |

| Molecular Formula | C₈H₉NO₄S scbt.com | C₈H₃D₆NSO₄ scbt.com |

| Molecular Weight | 215.23 g/mol scbt.com | 221.26 g/mol scbt.com |

| Appearance | White to off-white crystalline solid cymitquimica.com | Pale Yellow Solid |

| Solubility | Soluble in water cymitquimica.com | Soluble in DMSO, Methanol |

Table 1: Comparison of Properties

By providing a reliable and accurate method for quantification, this compound plays a vital role in advancing our understanding of the metabolic fate of sulfanilic acid and related compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NO4S |

|---|---|

Molecular Weight |

221.27 g/mol |

IUPAC Name |

deuterio 4-[acetyl(deuterio)amino]-2,3,5,6-tetradeuteriobenzenesulfonate |

InChI |

InChI=1S/C8H9NO4S/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)/i2D,3D,4D,5D/hD2 |

InChI Key |

ZQPVMSLLKQTRMG-SRASEDJUSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N([2H])C(=O)C)[2H])[2H])S(=O)(=O)O[2H])[2H] |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Deuterium Incorporation into 4 Acetamidobenzenesulfonic Acid D6

Optimization of Synthetic Pathways for High Isotopic Enrichment

The goal of any deuteration strategy is to achieve high isotopic enrichment, meaning a high percentage of the desired hydrogen atoms are replaced by deuterium (B1214612). isotope.comyoutube.com Isotopic enrichment is typically determined using techniques like high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netrsc.org

Several factors can be optimized to maximize isotopic enrichment:

Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can often increase the degree of deuteration, although this must be balanced against the risk of side reactions and decomposition. nih.govnih.gov

Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and efficiency. Optimization studies are often performed to find the ideal catalyst concentration. rsc.org

Deuterium Source Equivalents: Using a large excess of the deuterium source (e.g., D₂O) can drive the equilibrium of the H/D exchange towards the deuterated product. acs.org

Iterative Deuteration: In some cases, a single deuteration step may not be sufficient to achieve the desired level of enrichment. Isolating the partially deuterated product and subjecting it to a second deuteration reaction can significantly increase the final isotopic purity. google.com

The following table provides a hypothetical example of optimizing reaction conditions for deuteration:

| Entry | Temperature (°C) | Time (h) | Catalyst Loading (mol%) | Deuterium Incorporation (%) |

| 1 | 80 | 12 | 5 | 75 |

| 2 | 100 | 12 | 5 | 85 |

| 3 | 100 | 24 | 5 | 92 |

| 4 | 100 | 24 | 10 | 98 |

Assessment of By-product Formation During Deuteration

In sulfonation reactions, a common by-product is the corresponding diphenylsulfone. researchgate.net The formation of sulfones arises from the reaction of the initially formed sulfonic acid with another molecule of the starting arene.

Furthermore, in the context of deuteration, incomplete exchange will result in a mixture of isotopologues with varying numbers of deuterium atoms. For example, a sample of 4-Acetamidobenzenesulfonic Acid-d6 might contain small amounts of d5, d4, and lower deuterated species. The relative abundance of these isotopologues can be quantified by mass spectrometry. isotope.com

Isomerization can also be a concern. For instance, the sulfonation of chlorobenzene (B131634) can yield a mixture of 2-chlorobenzenesulfonic acid and 4-chlorobenzenesulfonic acid, with the isomer ratio being temperature-dependent. google.com While the starting material for the synthesis of 4-Acetamidobenzenesulfonic Acid is typically N-acetyl-p-aminobenzene (acetanilide), careful control of reaction conditions is necessary to prevent the formation of ortho or meta isomers.

Advanced Analytical Characterization of 4 Acetamidobenzenesulfonic Acid D6

Spectroscopic Techniques for Isotopic Confirmation and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. For isotopically labeled compounds like 4-Acetamidobenzenesulfonic Acid-d6, various NMR experiments are utilized to confirm the deuteration and verify the structural backbone.

Deuterium (B1214612) (²H) NMR spectroscopy directly observes the deuterium nuclei, offering unambiguous confirmation of deuteration. In the case of this compound, the ²H NMR spectrum is expected to show signals corresponding to the deuterium atoms on the benzene (B151609) ring and the acetyl group. The chemical shifts of these signals would be very similar to the proton chemical shifts in the non-deuterated analogue, typically in the aromatic region (around 7-8 ppm) and the aliphatic region (around 2 ppm). The integration of these signals provides a direct measure of the deuterium content at each labeled position.

Proton (¹H) NMR spectroscopy is used to identify and quantify any residual non-deuterated sites. In a highly deuterated sample of this compound, the ¹H NMR spectrum would ideally show very small signals corresponding to the remaining protons on the aromatic ring and the methyl group. The absence or significant reduction of signals at approximately 7.6-7.8 ppm and 2.1 ppm, which are characteristic of the aromatic and acetyl protons in the unlabeled compound respectively, confirms successful deuteration. The spectrum would also show a signal for the N-H proton, typically a singlet around 10-12 ppm in a solvent like DMSO-d₆.

Carbon-13 (¹³C) NMR spectroscopy is employed to verify the integrity of the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound would be expected to show signals for all eight carbon atoms. The signals for the deuterated carbons will be split into multiplets due to coupling with deuterium (spin I=1), and their intensity will be significantly lower compared to protonated carbons. The chemical shifts would be similar to the unlabeled compound, with expected signals for the carbonyl carbon (~169 ppm), the aromatic carbons (ranging from ~118 to ~143 ppm), and the methyl carbon (~24 ppm). The presence of these signals confirms that the underlying carbon structure has not been altered during the deuteration process.

Below is a table of predicted ¹³C NMR chemical shifts for this compound based on data from analogous structures.

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | ~169 |

| Aromatic C-SO₃H | ~143 |

| Aromatic C-NH | ~140 |

| Aromatic C-H/D | ~127 |

| Aromatic C-H/D | ~118 |

| Methyl (CD₃) | ~24 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a key technique for confirming the molecular weight of this compound and assessing its isotopic distribution. The mass spectrum will show the molecular ion peak corresponding to the mass of the deuterated molecule. For this compound, the expected molecular ion [M+H]⁺ would be at m/z 222.26. The presence of smaller peaks corresponding to molecules with fewer deuterium atoms (d5, d4, etc.) can be used to determine the isotopic distribution and purity.

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can help to confirm the location of the deuterium labels. For instance, fragmentation of the amide bond would yield fragments that indicate whether the deuterium is on the acetyl group or the benzene ring.

The table below outlines the expected major ions in the mass spectrum of this compound.

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 222.26 | Molecular ion |

| [M-SO₃H]⁺ | 141.10 | Loss of sulfonic acid group |

| [M-CD₃CO]⁺ | 177.22 | Loss of deuterated acetyl group |

High-Resolution Mass Spectrometry for Isotopic Purity and Composition Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity and elemental composition of deuterated compounds like this compound. rsc.orgnih.gov This technique allows for the accurate measurement of the mass-to-charge ratio (m/z) of ions, enabling the differentiation of isotopologues—molecules that differ only in their isotopic composition.

The primary objective of HRMS analysis in this context is to quantify the extent of deuterium incorporation, often expressed as isotopic enrichment. rsc.orgnih.gov By analyzing the mass spectrum, the relative abundances of the deuterated (d6) and non-deuterated (d0) forms of 4-Acetamidobenzenesulfonic Acid, as well as partially deuterated species, can be determined. A general method for this involves comparing the measured isotope distribution with theoretically calculated distributions for varying levels of isotopic enrichment. nih.gov

The process typically involves the following steps:

Full Scan Mass Spectrometry: Acquiring a high-resolution full scan mass spectrum of the this compound sample.

Isotopologue Peak Integration: Integrating the ion currents for the peaks corresponding to the different isotopologues (e.g., d0, d1, d2, d3, d4, d5, d6).

Calculation of Isotopic Purity: The isotopic purity is calculated based on the relative abundances of these integrated peaks. nih.gov

The accuracy of this method relies on the high resolving power of the mass spectrometer to distinguish between closely spaced isotopic peaks. nih.gov

Table 1: Theoretical and Observed Mass Data for this compound and its non-deuterated analog.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| 4-Acetamidobenzenesulfonic Acid | C₈H₉NO₄S | 215.0279 |

| This compound | C₈H₃D₆NO₄S | 221.0657 |

Note: The theoretical masses are calculated based on the most abundant isotopes of each element.

Vibrational Spectroscopy (FTIR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the molecular structure and bonding within this compound. These techniques are particularly useful for confirming the presence of deuterium and analyzing its effect on the molecule's vibrational modes.

The substitution of hydrogen with deuterium, a heavier isotope, leads to a predictable decrease in the vibrational frequencies of the corresponding bonds. libretexts.org This phenomenon, known as the isotopic shift, is a key indicator of successful deuteration. The magnitude of the shift is approximately proportional to the square root of the ratio of the reduced masses of the original and substituted atoms. For C-H versus C-D bonds, this results in a noticeable downshift in the stretching and bending frequencies. libretexts.org

In the FTIR and FT-Raman spectra of this compound, the characteristic C-H stretching vibrations of the aromatic ring, typically observed in the 3100-3000 cm⁻¹ region, would be expected to shift to lower wavenumbers for the C-D bonds. tum.de Similarly, the C-H stretching vibrations of the methyl group in the acetyl moiety would also exhibit a downward shift upon deuteration.

The analysis of these isotopic shifts provides strong evidence for the incorporation of deuterium. Furthermore, the specific shifts observed can help to confirm the positions of the deuterium atoms within the molecule, complementing the data obtained from MS/MS analysis. For example, the disappearance or significant reduction in intensity of specific C-H vibrational modes coupled with the appearance of new C-D modes at lower frequencies can pinpoint the sites of deuteration. The vibrational spectra of related compounds like benzenesulfonic acid and its derivatives have been studied, providing a basis for interpreting the spectra of this compound. nih.govnih.gov

Table 3: Expected Vibrational Frequency Shifts in this compound.

| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Expected Frequency Range (C-D) (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | ~2250 - 2100 |

| Methyl C-H Stretch | 2960 - 2850 | ~2200 - 2050 |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Lower wavenumbers |

Note: These are approximate ranges and the actual frequencies can be influenced by the molecular environment and substituent effects.

Chromatographic Methods for Purity and Homogeneity Assessment

High-Performance Liquid Chromatography (HPLC) Coupled with Spectroscopic and Mass Spectrometric Detectors

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity and homogeneity of this compound. When coupled with spectroscopic (e.g., UV-Vis) and mass spectrometric detectors, HPLC provides a comprehensive analysis of the sample, allowing for the separation, identification, and quantification of the main compound and any potential impurities. nih.govhelixchrom.com

The separation of sulfonic acid compounds can be achieved using various HPLC modes, including reversed-phase, ion-exchange, and hydrophilic interaction liquid chromatography (HILIC). nih.govshodexhplc.comshodex.com For aromatic sulfonic acids, mixed-mode chromatography combining reversed-phase and anion-exchange mechanisms can offer excellent retention and peak shape. helixchrom.com The choice of the column and mobile phase is critical for achieving optimal separation from potential impurities, which could include the non-deuterated starting material or by-products from the synthesis.

Coupling HPLC with a UV-Vis detector allows for the quantification of the main peak and any UV-active impurities based on their absorbance. The subsequent coupling to a mass spectrometer (LC-MS) provides mass information for each eluting peak, enabling the confident identification of the main compound and the characterization of impurities. nih.govsielc.com This is particularly valuable for distinguishing between isotopic and non-isotopic impurities. High-resolution LC-MS can further confirm the elemental composition of any detected impurities. nih.gov

The data obtained from a validated HPLC method, including retention time, peak purity analysis from the spectroscopic detector, and mass confirmation from the MS detector, collectively provide a robust assessment of the chemical and isotopic purity of this compound.

Applications of 4 Acetamidobenzenesulfonic Acid D6 in Mechanistic and Kinetic Studies

Elucidation of Reaction Mechanisms through Kinetic Isotope Effects (KIEs)

The study of kinetic isotope effects using 4-Acetamidobenzenesulfonic Acid-d6 offers a window into the intricate details of chemical reactions, particularly electrophilic aromatic substitution and related processes. By comparing the reaction rates of the deuterated compound with its non-deuterated counterpart, chemists can deduce critical information about the rate-determining step and the nature of the transition state.

A primary kinetic isotope effect (PKIE) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. In the context of reactions involving this compound, a significant PKIE would be expected if the cleavage of a carbon-deuterium (C-D) bond on the aromatic ring is the slowest step.

For instance, in the desulfonation of 4-Acetamidobenzenesulfonic Acid, which is the reverse of its formation, the reaction proceeds via the protonation (or deuteration) of the aromatic ring to form a sigma complex, followed by the loss of sulfur trioxide. If the initial electrophilic attack on the deuterated ring is rate-determining, a small inverse KIE (kH/kD < 1) might be observed. Conversely, if the subsequent rearomatization, involving the cleavage of a C-D bond, is the rate-limiting step, a substantial normal PKIE (kH/kD > 1) would be expected.

While specific experimental data for the sulfonation or desulfonation of this compound is not extensively documented in publicly available literature, studies on analogous systems, such as the sulfonation of hexadeuterobenzene, have shown small primary kinetic isotope effects. For the sulfonation of benzene (B151609) with sulfur trioxide, a kH/kD value of approximately 1.14 has been reported, suggesting that the C-H (or C-D) bond cleavage is not the sole rate-determining step but is partially involved. researchgate.net In reactions where proton abstraction from the intermediate is unequivocally the slow step, much larger KIEs, ranging from 6.0 to 9.6, have been observed. researchgate.net

Table 1: Hypothetical Primary Kinetic Isotope Effects in Reactions of this compound

| Reaction | Proposed Rate-Determining Step | Expected kH/kD |

| Desulfonation | C-D bond cleavage | > 2 |

| Electrophilic Halogenation | Formation of sigma complex | ~ 1 |

| Electrophilic Halogenation | C-D bond cleavage from sigma complex | > 2 |

This table presents hypothetical data based on established principles of primary kinetic isotope effects in electrophilic aromatic substitution reactions.

Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond-breaking or bond-making in the rate-determining step. researchgate.net These effects, though smaller than PKIEs, provide valuable information about changes in hybridization and the steric environment of the transition state.

In the case of this compound, the deuterium (B1214612) atoms are on the aromatic ring. During an electrophilic aromatic substitution reaction, the hybridization of the carbon atom at the site of attack changes from sp² in the reactant to sp³ in the sigma complex intermediate. If the formation of this intermediate is the rate-determining step, an inverse secondary kinetic isotope effect (kH/kD < 1) is typically observed for the deuterium atom at the position of attack (α-SKIE). This is because the C-D bond becomes stiffer in the sp³ hybridized state compared to the sp² state.

Conversely, if the reaction involves a change from sp³ to sp² hybridization in the rate-determining step, a normal SKIE (kH/kD > 1) is expected. The magnitude of the SKIE can provide insights into the structure of the transition state. A value closer to 1 suggests a transition state that resembles the reactant (early transition state), while a more significant deviation from 1 points to a transition state that is structurally more similar to the intermediate (late transition state).

When a reaction is carried out in a deuterated solvent, such as D₂O instead of H₂O, any observed change in the reaction rate is termed a solvent kinetic isotope effect (SKIE). These effects are particularly informative for reactions involving proton or deuteron (B1233211) transfer. For a compound like this compound, which has an acidic sulfonic acid group, its ionization and participation in acid-base catalysis can be probed using SKIEs.

If a proton transfer from the sulfonic acid group is part of the rate-determining step, a normal SKIE (kH₂O/kD₂O > 1) is generally observed. This is because the O-D bond is stronger and has a lower zero-point energy than the O-H bond, making its cleavage more difficult. The magnitude of the SKIE can indicate the nature of the proton transfer in the transition state.

Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. Due to its low mass, hydrogen and its isotopes are particularly prone to tunneling in chemical reactions, especially in proton/deuteron transfer processes.

Tracing Metabolic Pathways and Biotransformation Processes

Isotopically labeled compounds are indispensable tools for tracing the metabolic fate of molecules in biological systems. The deuterium atoms in this compound act as a "heavy" label that can be detected by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

4-Acetamidobenzenesulfonic acid is a known metabolite of sulfanilic acid. The use of deuterium-labeled sulfanilic acid (e.g., sulfanilic acid-d4) would allow researchers to trace its absorption, distribution, metabolism, and excretion (ADME) with high precision. By administering the labeled compound to a biological system, researchers can identify and quantify the formation of 4-Acetamidobenzenesulfonic Acid-d4 and any other deuterated metabolites.

This approach can answer key questions about the biotransformation process, such as the enzymes involved in the acetylation of the amino group of sulfanilic acid. By analyzing the isotopic pattern of the metabolites, one can determine if any of the deuterium atoms are lost during metabolism, which can provide further clues about the enzymatic mechanisms. For example, if a deuterium atom at a specific position on the aromatic ring is exchanged for a proton, it could indicate an oxidative metabolic pathway at that site.

While specific studies on the metabolism of this compound are not widely reported, the principles of using deuterium-labeled compounds in metabolic research are well-established. Such studies have been crucial in understanding the biotransformation of a wide range of drugs and xenobiotics.

Table 2: Potential Applications of this compound in Metabolic Studies

| Research Area | Application of Labeled Compound | Information Gained |

| Pharmacokinetics | Tracing the fate of administered deuterated sulfanilic acid. | Absorption, distribution, metabolism, and excretion (ADME) profile. |

| Enzyme Kinetics | Incubating with liver microsomes or specific enzymes. | Identification of metabolizing enzymes and kinetic parameters of biotransformation. |

| Mechanistic Toxicology | Investigating the formation of reactive metabolites. | Understanding pathways leading to potential toxicity. |

This table illustrates the potential utility of this compound and its precursors in metabolic research based on established methodologies.

Use as a Stable Isotope Internal Standard in Quantitative Metabolomics by Mass Spectrometry

In the field of quantitative metabolomics, particularly when using mass spectrometry (MS), stable isotope-labeled internal standards are considered the gold standard for achieving the highest accuracy and precision. These standards, which have a chemical structure nearly identical to the analyte of interest but a different mass due to isotopic enrichment, are added to a sample at a known concentration before sample processing.

The primary advantage of using a stable isotope-labeled internal standard like this compound for the quantification of its non-labeled counterpart, 4-Acetamidobenzenesulfonic acid, is its ability to compensate for variations during sample preparation and analysis. This includes losses during extraction, derivatization, and injection, as well as variations in ionization efficiency in the mass spectrometer. Because the labeled and unlabeled compounds co-elute chromatographically and experience similar matrix effects, the ratio of their signals provides a highly reliable measure of the analyte's concentration.

While the principles of this application are well-established, specific research findings or published methods detailing the use of this compound for the quantitative analysis of 4-Acetamidobenzenesulfonic acid in biological matrices are not currently available.

Table 1: Theoretical Method Parameters for Quantitative Analysis using this compound

| Parameter | Description |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Analyte | 4-Acetamidobenzenesulfonic Acid |

| Internal Standard | This compound |

| Rationale for Use | The d6-labeled standard would co-elute with the analyte and exhibit similar ionization behavior, correcting for matrix effects and variations in sample processing, thereby improving the accuracy and precision of quantification. |

| Expected Outcome | A linear calibration curve based on the ratio of the peak area of the analyte to the peak area of the internal standard, allowing for precise quantification of 4-Acetamidobenzenesulfonic Acid in complex samples. |

Environmental Fate and Transport Studies of Related Compounds

Understanding the environmental fate of pollutants, such as the parent compound sulfanilic acid and its metabolites, is crucial for assessing their environmental impact. Stable isotope tracers are invaluable tools in these studies.

Application as a Tracer in Environmental Degradation and Cycling Research

In environmental studies, introducing a labeled compound like this compound into a system (e.g., soil, water) allows researchers to track its movement, degradation, and transformation pathways without altering the natural concentrations of the unlabeled compound. This approach can provide precise information on degradation rates, identify transformation products, and elucidate the biogeochemical cycling of the pollutant.

Despite the clear potential for this compound to be used as a tracer to study the environmental fate of sulfanilic acid and its acetylated metabolite, there is no published research that documents its use in this capacity. Such studies would be instrumental in understanding the persistence and transformation of these compounds in various environmental compartments.

Table 2: Potential Environmental Tracer Study Design

| Study Aspect | Proposed Use of this compound |

| Objective | To determine the biodegradation rate of 4-Acetamidobenzenesulfonic acid in soil. |

| Methodology | Soil microcosms would be spiked with a known amount of this compound. Samples would be collected over time and analyzed by LC-MS/MS to monitor the disappearance of the labeled compound. |

| Data Generated | Degradation half-life, identification of labeled degradation products. |

| Objective | To trace the transport of 4-Acetamidobenzenesulfonic acid in a water-sediment system. |

| Methodology | A solution containing this compound would be introduced into the water phase. The concentration of the labeled compound in both water and sediment would be monitored over time. |

| Data Generated | Adsorption/desorption coefficients (Kd), information on partitioning behavior. |

Computational and Theoretical Investigations of 4 Acetamidobenzenesulfonic Acid D6

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Acetamidobenzenesulfonic Acid-d6, these methods would provide insights into its three-dimensional structure, vibrational modes, and electronic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometry and vibrational frequencies of molecules.

Geometry Optimization: The first step in a computational study would be to perform a full geometry optimization of the this compound molecule. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: Following geometry optimization, a vibrational frequency analysis would be conducted. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule. The results are crucial for:

Confirming that the optimized geometry is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

Assigning the peaks in an experimental infrared (IR) or Raman spectrum to specific molecular vibrations.

Understanding the effects of deuterium (B1214612) substitution on the vibrational modes, particularly those involving the deuterated methyl group.

A hypothetical data table for the optimized geometrical parameters of this compound, as would be obtained from a DFT calculation, is presented below.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.39 - 1.40 |

| C-S | 1.78 |

| S-O | 1.45 - 1.65 |

| C-N | 1.42 |

| C=O | 1.23 |

| C-C (methyl) | 1.52 |

| C-D | 1.09 |

| N-H | 1.01 |

| O-H | 0.97 |

| Bond Angles (°) ** | |

| C-S-O | 105 - 110 |

| O-S-O | 115 - 120 |

| C-N-C | 125 - 130 |

| C-C-N | 118 - 122 |

| C-C-H | 119 - 121 |

| Dihedral Angles (°) ** | |

| C-C-S-O | 0 or 180 |

| C-N-C=O | 0 or 180 |

| Note: These are representative values and would need to be confirmed by actual calculations. |

Ab Initio Methods for Electronic Structure and Energy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters.

Electronic Structure: These methods would be used to calculate the electronic structure of this compound, providing information about the molecular orbitals (HOMO and LUMO) and their energies. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Energy Calculations: Ab initio calculations can provide highly accurate total energies for the molecule. These energies are essential for determining the relative stabilities of different conformers and for calculating reaction energies and activation barriers in hypothetical chemical reactions.

Advanced Bonding and Reactivity Analyses

Beyond basic structure and energetics, advanced computational techniques can offer a deeper understanding of the bonding and reactivity of this compound.

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for studying the delocalization of electron density and the nature of bonding. For this compound, NBO analysis would be used to:

Identify and quantify the strength of donor-acceptor interactions between filled and empty orbitals.

Analyze hyperconjugative effects, which are crucial for understanding the stability of the molecule.

Investigate the nature of intramolecular hydrogen bonds.

Atoms-in-Molecule (AIM) Theory for Characterizing Chemical Bonds and Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. AIM analysis would be employed to:

Characterize the nature of all chemical bonds in the molecule (covalent, ionic, etc.) by analyzing the electron density at the bond critical points.

Identify and characterize non-covalent interactions, such as hydrogen bonds and van der Waals interactions.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution in a molecule. An MEP map for this compound would:

Identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Provide insights into how the molecule would interact with other chemical species.

Predict the sites for electrophilic and nucleophilic attack in chemical reactions.

A hypothetical MEP map would show negative potential (typically colored red or yellow) around the oxygen atoms of the sulfonyl and acetyl groups, indicating these as likely sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the sulfonic acid and amide groups, highlighting their electrophilic character.

Frontier Molecular Orbital (FMO) Analysis for Electronic Transitions and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for understanding and predicting the electronic properties and reactivity of a molecule. The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

For this compound, a Density Functional Theory (DFT) approach, likely using a functional such as B3LYP with a suitable basis set, would be employed to calculate the energies of these frontier orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability.

The analysis would reveal how the electronic distribution changes upon excitation from the HOMO to the LUMO. This corresponds to the primary electronic transition and can be correlated with the absorption maxima observed in UV-Vis spectroscopy. chemicalbook.com In the case of this compound, the FMO analysis would likely show that the HOMO is primarily localized on the electron-rich acetamido group and the benzene (B151609) ring, while the LUMO is distributed more towards the electron-withdrawing sulfonic acid group. This charge transfer character is typical for such substituted aromatic systems.

Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound

This table presents a hypothetical example of the kind of data generated from an FMO analysis. Actual values would be derived from specific quantum chemical calculations.

| Parameter | Hypothetical Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.62 | ELUMO - EHOMO; relates to chemical reactivity and stability |

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, including isotopic analogs like this compound.

Simulation of NMR Chemical Shifts and Coupling Constants for Deuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods, particularly DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). researchgate.netscbt.com

For this compound, the primary effect of deuteration on the ¹H NMR spectrum is the disappearance of the signal corresponding to the acetyl methyl protons. The ¹³C NMR spectrum would show the carbon of the CD₃ group as a multiplet due to coupling with deuterium (which has a spin I=1) and at a slightly different chemical shift compared to a CH₃ group due to the isotopic effect.

The chemical shifts of the remaining aromatic protons would be calculated. These predictions help in the unambiguous assignment of signals in an experimental spectrum. The simulation would also predict the coupling constants between the aromatic protons. In a para-substituted benzene ring, one typically observes a characteristic set of doublet of doublets, and the calculated J-couplings (ortho, meta) would confirm these assignments. bldpharm.com The influence of the deuterated solvent, if any, can also be modeled to refine the accuracy of the predictions. researchgate.net

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound

This table is an illustrative example. The reference standard would typically be Tetramethylsilane (TMS).

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Multiplicity (¹H) |

| C1 (ipso-SO₃H) | - | 142.5 | - |

| C2/C6 (ortho-SO₃H) | 7.85 | 119.0 | d |

| C3/C5 (meta-SO₃H) | 7.70 | 127.5 | d |

| C4 (ipso-NH) | - | 138.0 | - |

| C=O | - | 169.0 | - |

| CD₃ | - | 23.5 | m |

| NH | 10.2 | - | s |

Calculation of Vibrational Frequencies and Intensities for Isotopic Analogs

Computational chemistry provides powerful tools for simulating the vibrational (infrared and Raman) spectra of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies and intensities of the fundamental vibrational modes. DFT calculations are commonly used for this purpose.

For this compound, the most significant difference in the calculated vibrational spectrum compared to its non-deuterated counterpart would be the modes involving the acetyl methyl group. The C-H stretching and bending vibrations, typically found in the ~2900-3000 cm⁻¹ and ~1350-1450 cm⁻¹ regions respectively, would be absent. Instead, new bands corresponding to C-D stretching and bending vibrations would appear at lower frequencies due to the heavier mass of deuterium. C-D stretching vibrations are typically observed in the ~2100-2250 cm⁻¹ range.

This isotopic labeling is a powerful technique in vibrational spectroscopy, as it allows for the confident assignment of specific vibrational modes. The calculated spectrum for the d6-analog would serve as a predictive guide for experimental infrared or Raman spectroscopy, helping to identify and assign the key functional group vibrations, such as those of the sulfonyl (SO₃H), amide (C=O, N-H), and aromatic ring groups.

Table 3: Illustrative Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Key Modes

This table provides a hypothetical comparison to illustrate the expected isotopic shift.

| Vibrational Mode | 4-Acetamidobenzenesulfonic Acid (Calculated) | This compound (Calculated) | Expected Change |

| N-H Stretch | 3350 | 3350 | No significant change |

| C-H Stretch (Aromatic) | 3100 | 3100 | No significant change |

| C-H Stretch (Methyl) | 2980 | - | Disappears |

| C-D Stretch (Methyl) | - | 2210 | Appears at lower frequency |

| C=O Stretch (Amide I) | 1685 | 1685 | No significant change |

| SO₃ Asymmetric Stretch | 1180 | 1180 | No significant change |

| C-H Bend (Methyl) | 1430 | - | Disappears |

| C-D Bend (Methyl) | - | 1050 | Appears at lower frequency |

Future Research Directions and Emerging Applications of Deuterated 4 Acetamidobenzenesulfonic Acid

Development of Novel Derivatization Strategies for Enhanced Analytical Sensitivity

In analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS), the inherent properties of an analyte may not be ideal for achieving the required sensitivity. Chemical derivatization—the process of modifying a molecule to improve its analytical characteristics—is a crucial strategy to overcome these limitations. american.edu For polar compounds like 4-Acetamidobenzenesulfonic acid, which contains a highly acidic sulfonic acid group, derivatization can significantly enhance ionization efficiency and chromatographic performance. mdpi.comacs.org

Future research will focus on developing novel derivatization agents that specifically target the sulfonic acid or amide functionalities of the molecule. For instance, reagents that introduce a permanently charged group or a highly fluorinated tag can dramatically improve detection limits in mass spectrometry. american.eduacs.org

The critical role of 4-Acetamidobenzenesulfonic Acid-d6 in this context is as a stable isotope-labeled internal standard (SIL-IS). cerilliant.com A SIL-IS is the gold standard for quantitative analysis because it has nearly identical chemical and physical properties to the non-labeled analyte. wuxiapptec.com It co-elutes chromatographically and experiences the same matrix effects and ionization suppression or enhancement. Crucially, it also undergoes the derivatization reaction under the same conditions and with the same efficiency as the target analyte. By adding a known amount of this compound at the beginning of the sample preparation process, any variability or inefficiency in the derivatization step can be accurately normalized, leading to highly precise and accurate quantification. oup.comnih.gov

The table below outlines potential derivatization strategies and the role of the deuterated standard.

| Target Functional Group | Derivatization Strategy | Purpose | Role of this compound |

| Sulfonic Acid (-SO₃H) | Esterification (e.g., with pentafluorobenzyl bromide) | Increase hydrophobicity for reversed-phase LC; introduce an electron-capturing group for ECNICI-MS. american.edu | Corrects for incomplete reaction yield and variations in extraction efficiency. |

| Sulfonic Acid (-SO₃H) | Amidation (e.g., forming a sulfonamide) | Neutralize the strong acid; improve chromatographic peak shape. | Serves as an ideal internal standard, mimicking the reaction of the analyte. cerilliant.com |

| Amide (-NHCOCH₃) | Hydrolysis and derivatization of the resulting amine | Target a different functional group if sulfonic acid derivatization is problematic. | Normalizes for the efficiency of the multi-step hydrolysis and derivatization process. |

Integration with Advanced In-Situ Spectroscopic Techniques for Real-Time Monitoring

Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies to design, analyze, and control manufacturing processes through real-time measurements of critical parameters. wikipedia.org In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, are the cornerstone of PAT, allowing scientists to "watch" chemical reactions as they happen without sample removal. mt.comnih.gov

The integration of this compound into studies using these techniques provides a unique window into reaction dynamics. The C-D bonds in the deuterated molecule have different vibrational frequencies compared to C-H bonds, resulting in distinct signals in both IR and Raman spectra. almerja.com This isotopic shift allows for the unambiguous tracking of the deuterated molecule throughout a reaction, even in a complex mixture containing its non-deuterated counterpart or other hydrogen-containing species.

Future research could involve using this compound in the following ways:

Real-Time Kinetic Analysis: In a synthesis reaction using the deuterated compound as a starting material, its consumption can be monitored in real-time by tracking the disappearance of its unique spectroscopic peak. This provides direct kinetic data, helping to optimize reaction conditions like temperature and catalyst loading. spectroscopyonline.com

Intermediate Detection: The distinct spectral signature of the deuterated core can help in identifying transient, deuterated reaction intermediates that might otherwise be obscured by signals from other components in the reaction mixture. acs.org

Process Control: In a scaled-up manufacturing process, stable isotope analysis can serve as a powerful PAT tool to monitor reaction completion and consistency between batches, ensuring product quality. naturesfingerprint.comnih.gov

Expansion of Kinetic Isotope Effect Studies to Complex Catalytic Systems

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms. It compares the rate of a reaction using a molecule with a heavier isotope (like deuterium) to the rate with a lighter isotope (hydrogen). numberanalytics.com A significant difference in these rates (a kH/kD ratio different from 1) indicates that the C-H bond at the labeled position is being broken or formed in the rate-determining step of the reaction. wikipedia.orgacs.org

Using both 4-Acetamidobenzenesulfonic Acid and its d6 analogue, researchers can probe complex catalytic transformations. For example:

C-H Activation Catalysis: In reactions where a catalyst activates a C-H bond on the benzene (B151609) ring, comparing the reaction rates of the d6 and d0 versions would yield a primary KIE, confirming that this activation is a key, rate-limiting event.

Asymmetric Catalysis: In the synthesis of chiral molecules, deuterium (B1214612) labeling can reveal subtle steric and electronic effects that influence stereoselectivity. nih.govresearchgate.net A difference in the enantiomeric excess (% ee) produced from the deuterated versus the non-deuterated substrate can provide deep insight into the geometry of the enantio-determining transition state. wikipedia.org

Application in Advanced Materials Science and Isotope-Specific Sensing

The unique properties of deuterated compounds are increasingly being exploited in materials science. researchgate.netresearchgate.net The substitution of hydrogen with deuterium can lead to more stable materials because the C-D bond is stronger and has a lower vibrational zero-point energy than the C-H bond. scielo.org.mx This enhanced stability is particularly valuable in applications like organic light-emitting diodes (OLEDs), where it can increase device lifetime.

Future research could explore the incorporation of this compound as a functional monomer into novel polymers. resolvemass.ca

Neutron Scattering: This is a key area where deuterium labeling is indispensable. Hydrogen and deuterium scatter neutrons very differently. nih.gov By selectively deuterating one component in a multi-component material (e.g., incorporating the d6-monomer into a polymer blend), Small-Angle Neutron Scattering (SANS) can be used to determine the precise structure, conformation, and phase separation of the polymer chains, information that is often impossible to obtain otherwise. nih.govoup.comjh.edu

Isotope-Specific Sensing: The distinct vibrational frequency of C-D bonds could be harnessed to develop highly specific sensors. A sensor could be designed with a surface that selectively binds the sulfonic acid group, while an integrated spectroscopic element (like surface-enhanced Raman spectroscopy) could detect the unique C-D vibrational modes, allowing for the specific detection of the deuterated compound in the presence of its non-deuterated form.

Data-Driven Approaches and Machine Learning in Deuterated Compound Research

Research involving deuterated compounds like this compound can both contribute to and benefit from these computational advances.

Predicting Kinetic Isotope Effects: Experimental KIE data from studies on various deuterated compounds can be used to train ML models. These models, once trained, could predict the KIE for a new reaction, saving significant experimental time and resources. digitellinc.com Developing ML-based force fields allows for a vast number of trajectories to be simulated, providing statistically robust KIE predictions even for complex, dynamically controlled reactions. digitellinc.com

Accelerating Discovery: Data on how deuteration affects properties like reaction rates, spectroscopic signatures, and material stability can be compiled into large databases. AI algorithms can then mine this information to predict which deuterated compounds will have desired properties for a specific application, such as an optimized drug candidate or a more stable polymer. rsc.org

The generation of high-quality, standardized experimental data on well-characterized molecules like this compound is essential for building the robust datasets that power these predictive models, accelerating the entire cycle of discovery, analysis, and application.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 4-Acetamidobenzenesulfonic Acid-d6?

- Synthesis : Use deuteration techniques such as acid-catalyzed exchange in deuterated solvents (e.g., D₂O or d⁶-DMSO) to replace hydrogen atoms in the acetamide and sulfonic acid groups. Monitor reaction progress via <sup>1</sup>H NMR to confirm deuterium incorporation .

- Characterization : Employ high-resolution mass spectrometry (HRMS) to verify isotopic purity (>98% D) and Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups. Compare <sup>13</sup>C NMR shifts with non-deuterated analogs to identify deuteration sites .

Q. How can this compound be utilized in quantitative analytical workflows?

- Internal Standardization : Use the deuterated compound as an internal standard in LC-MS/MS to correct for matrix effects in biological samples. Ensure calibration curves span expected concentration ranges (e.g., 1 nM–10 µM) and validate precision (RSD <15%) .

- Isotopic Dilution : Spike known quantities into sample matrices to quantify recovery rates and adjust for losses during extraction. Optimize solvent systems (e.g., acetonitrile/water with 0.1% formic acid) to enhance ionization efficiency .

Advanced Research Questions

Q. What experimental designs are optimal for studying the role of this compound in suppressing background signals in <sup>1</sup>H NMR spectroscopy?

- Buffer Preparation : Add 100 mM phosphate buffer (pH 7.4) and 10% D₂O containing 0.5 mM DSS-d6 (a structurally similar deuterated sulfonic acid) to biological samples. This stabilizes pH and provides a reference signal (δ = 0 ppm) .

- Pulse Sequence Optimization : Use presaturation or gradient-based methods (e.g., WATERGATE) to suppress residual water signals. Compare signal-to-noise ratios (SNR) between deuterated and non-deuterated analogs to validate efficacy .

Q. How should researchers resolve contradictions between observed spectral data and literature values for this compound?

- Error Analysis : Quantify uncertainties arising from instrument calibration (±0.01 ppm for NMR) and sample preparation (e.g., solvent purity, deuteration efficiency). Use statistical tools (e.g., t-tests) to assess significance of deviations .

- Comparative Studies : Replicate experiments under controlled conditions (e.g., temperature, humidity) and cross-reference with databases like PubChem or CAS Common Chemistry. Annotate discrepancies in supplementary materials .

Q. What strategies ensure accurate isotopic purity assessment of this compound in metabolic tracer studies?

- Mass Spectrometry : Perform tandem MS (MS/MS) with selective reaction monitoring (SRM) to distinguish deuterated ions (e.g., m/z 234.1 → 152.0 for d6 vs. m/z 228.1 → 146.0 for non-deuterated). Validate using certified reference materials (CRMs) .

- Chromatographic Separation : Use hydrophilic interaction liquid chromatography (HILIC) to resolve isotopic variants. Optimize mobile phase composition (e.g., 95:5 acetonitrile/ammonium acetate) to minimize co-elution .

Methodological Notes

- Data Presentation : Include raw spectral data (NMR, MS) in appendices, with processed data (e.g., integration values, calibration curves) in the main text .

- Error Reporting : Document uncertainties in deuteration efficiency (±2%) and instrument detection limits (e.g., LOD = 0.1 ng/mL for LC-MS) .

- Comparative Analysis : Use tools like CC-DPS (Chemical Compounds Deep Profiling Services) for quantum chemical modeling of deuteration effects on molecular properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.